epi-Syringaresinol

Descripción

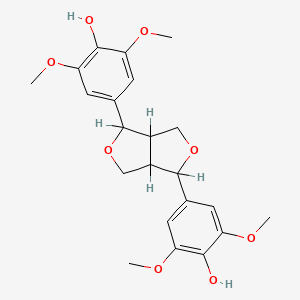

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314744 | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21453-71-4 | |

| Record name | (+)-Episyringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epi-Syringaresinol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Syringaresinol is a lignan (B3055560), a class of polyphenolic compounds widely distributed in the plant kingdom. As a stereoisomer of syringaresinol (B1662434), it has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the natural sources of this compound and its related compounds, detailed methodologies for its isolation and purification, and an exploration of its biological signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Natural Sources of this compound and Syringaresinol

This compound and its isomers are found in a variety of plant species. While syringaresinol is more broadly reported, specific sources for the epi- form have been identified. For the purpose of comprehensive research, this guide considers sources for both, noting the specific isomer where the literature is clear.

Primary Natural Sources:

-

This compound: The most definitively cited source for this compound is Triadica cochinchinensis, also known by its synonym Sapium discolor[1].

-

Syringaresinol (general and other isomers): This lignan is more widespread. Notable sources include:

It is important for researchers to consider that the specific stereoisomer present can vary between species and even different parts of the same plant.

Quantitative Data on Isolation Yields

The yield of this compound and its isomers from natural sources can vary significantly based on the plant material, its geographical origin, and the extraction and purification methods employed. The following table summarizes available quantitative data to provide a baseline for extraction efficiency.

| Plant Source | Plant Part | Starting Material (kg) | Crude Extract (g) | Isolated Syringaresinol (g) | Overall Yield (%) | Reference |

| Magnolia thailandica | Twigs | 3.0 | 171.64 | 0.38 | ~0.013% | [3] |

Note: The low yield from natural sources has prompted research into alternative production methods, such as biocatalytic synthesis, which has reported isolated yields of up to 37% from precursor compounds[6].

Experimental Protocols for Isolation and Purification

The isolation of this compound and syringaresinol from plant matrices typically involves solvent extraction followed by chromatographic purification. Below are detailed protocols adapted from published literature.

Protocol 1: General Isolation of Syringaresinol from Plant Material

This protocol is a generalized method applicable to various plant sources, such as Magnolia thailandica.

1. Extraction:

-

Preparation: Air-dry and mill the plant material (e.g., twigs, heartwood).

-

Defatting: Macerate the milled material in hexane (B92381) for 24 hours to remove nonpolar constituents like fats and waxes. Discard the hexane.

-

Primary Extraction: Air-dry the defatted material and then extract it by percolation with a 2:1 mixture of dichloromethane:methanol[7].

-

Concentration: Evaporate the solvent from the resulting extract under reduced pressure to obtain the crude extract.

2. Chromatographic Purification:

-

Column Preparation: Prepare a silica (B1680970) gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column. Allow it to pack under gravity or with gentle pressure[8].

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Gently load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane and gradually increases the proportion of ethyl acetate (B1210297) (e.g., hexane:ethyl acetate from 9:1 to 1:1)[3].

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Combine the pure fractions and evaporate the solvent. The resulting solid can be further purified by crystallization, for example, from ethanol[3].

Protocol 2: Isolation of Syringaresinol from Paraserianthes falcataria

This protocol specifies a method using hot methanol (B129727) extraction.

1. Extraction:

-

Preparation: Pulverize the heartwood of P. falcataria.

-

Extraction: Extract the powdered wood with hot methanol.

-

Concentration: Concentrate the methanol extract under reduced pressure.

2. Chromatographic Purification:

-

Purification: Subject the concentrated methanol extract to repeated purification using silica gel column chromatography and silica gel TLC to yield pure syringaresinol[4][5]. The specific solvent systems for elution would be determined empirically through TLC analysis.

Signaling Pathways and Biological Activity

Syringaresinol exhibits significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Syringaresinol has been shown to inhibit this pathway by preventing the phosphorylation of IKK, which in turn blocks the subsequent phosphorylation and degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing the expression of inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6[9].

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation. Pro-inflammatory stimuli can activate these kinases through phosphorylation. Syringaresinol has been observed to modulate the phosphorylation of p38, JNK, and ERK, contributing to its overall anti-inflammatory effect. The interplay between these pathways is complex, with both ERK and p38-JNK pathways sometimes having opposing effects on cellular outcomes[10][11]. Syringaresinol's ability to influence these pathways further underscores its potential as a modulator of inflammatory responses.

Caption: Modulation of MAPK signaling pathways by this compound.

Conclusion

This compound and its related isomers represent a promising class of natural compounds for further investigation in drug development, particularly in the context of inflammatory diseases. This guide has provided a comprehensive overview of their natural sources, detailed protocols for their isolation, and an analysis of their mechanisms of action. The provided data and diagrams serve as a valuable resource for researchers and scientists in this field. Further research is warranted to explore a wider range of natural sources for the epi- isomer, to optimize isolation yields, and to fully elucidate the therapeutic potential of these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thescipub.com [thescipub.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis Pathway of epi-Syringaresinol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lignans are a vast class of plant-derived polyphenols with significant pharmacological potential. Among them, syringaresinol (B1662434) and its stereoisomers, such as epi-syringaresinol, are of growing interest. While the general framework for lignan (B3055560) biosynthesis is established, the specific enzymatic control leading to the formation of the this compound isomer is not yet fully elucidated. This technical guide consolidates the current understanding of lignan biosynthesis to propose a putative pathway for this compound. It provides a detailed overview of the precursor molecules, the key enzyme classes likely involved, and the stereochemical challenges. Furthermore, this document includes quantitative data from analogous, well-characterized lignan biosynthetic enzymes to serve as a baseline for future research. Detailed experimental protocols are provided to empower researchers to investigate and confirm the precise molecular mechanisms of this compound formation in plants.

Introduction to this compound

Syringaresinol is a furofuran lignan formed through the oxidative dimerization of two sinapyl alcohol units.[1] It exists in various stereoisomeric forms, including the (+), (-), and meso forms. The "epi" designation refers to a specific stereochemical configuration at one of the chiral centers of the furofuran ring relative to the parent syringaresinol molecule. Based on its IUPAC name, 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol, (+)-episyringaresinol is a distinct stereoisomer of syringaresinol.[2] While found in nature, the precise enzymatic pathway responsible for its biosynthesis remains uncharacterized. This guide outlines a hypothetical pathway based on extensive knowledge of the biosynthesis of related lignans, such as pinoresinol (B1678388).[3]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process initiated in the phenylpropanoid pathway, culminating in a stereochemically controlled radical-radical coupling reaction.

Step 1: Phenylpropanoid Pathway and Monolignol Synthesis The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into various hydroxycinnamoyl-CoA esters. These intermediates are channeled into the monolignol-specific branch of the pathway to produce sinapyl alcohol, the direct precursor to syringaresinol.

Step 2: Oxidative Coupling of Sinapyl Alcohol This is the cornerstone of lignan formation.

-

Oxidation: A one-electron oxidation of two molecules of sinapyl alcohol is catalyzed by an oxidase (laccase) or a peroxidase, generating two sinapyl alcohol radicals.[4]

-

Stereochemical Control: In the absence of enzymatic guidance, these radicals would couple randomly to form a mixture of racemic products. The formation of a specific stereoisomer like this compound necessitates the intervention of a Dirigent Protein (DIR) .[3][5] It is hypothesized that a specific, yet-to-be-identified DIR binds and orients the two sinapyl alcohol radicals in a precise conformation, forcing the coupling reaction to yield the this compound stereoisomer exclusively.

Step 3: Potential Downstream Modifications Following the formation of the furofuran core, this compound could be further modified. While not confirmed for syringaresinol-type lignans, enzymes from the Pinoresinol-Lariciresinol Reductase (PLR) family are known to catalyze the sequential reduction of the furofuran ring in pinoresinol to yield other lignan structures.[6][7] It is plausible that a PLR-like enzyme could act on this compound, leading to further diversification of lignan structures within the plant.

Pathway Visualization

Caption: Proposed biosynthesis pathway for this compound from L-Phenylalanine.

Quantitative Data from Analogous Enzyme Systems

Direct kinetic data for the enzymes involved in this compound biosynthesis are currently unavailable. The table below presents data for well-characterized homologous enzymes from the lignan pathway to provide a comparative baseline for future experimental design.

| Enzyme Class | Enzyme Example | Substrate | K_m (µM) | V_max (U/mg) or k_cat (s⁻¹) | Source Organism | Reference |

| Oxidase | Laccase | Coniferyl Alcohol | 25 | 4.387 U/mg (V_max) | Trametes versicolor | [8] |

| Oxidase | Laccase | ABTS | 36 | 52,515 s⁻¹ (k_cat) | Cerrena sp. RSD1 | [9] |

| Reductase | Pinoresinol-Lariciresinol Reductase (IiPLR1) | (+)-Pinoresinol | 1.8 ± 0.2 | 0.9 ± 0.02 s⁻¹ (k_cat) | Isatis indigotica | [10] |

| Reductase | Pinoresinol-Lariciresinol Reductase (IiPLR1) | (+)-Lariciresinol | 2.5 ± 0.3 | 0.8 ± 0.03 s⁻¹ (k_cat) | Isatis indigotica | [10] |

Note: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a common synthetic substrate for laccase assays.

Detailed Experimental Protocols

Investigating the proposed pathway requires robust experimental procedures. The following protocols are designed based on established methodologies in lignan research.

Protocol 1: Heterologous Expression and Purification of a Candidate Dirigent Protein

This protocol describes the expression of a candidate plant DIR gene in E. coli for subsequent in vitro characterization.

Logical Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Episyringaresinol | C22H26O8 | CID 12309694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dirigent protein - Wikipedia [en.wikipedia.org]

- 6. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to epi-Syringaresinol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-Syringaresinol, a lignan (B3055560) found in various plant species, has garnered significant attention within the scientific community for its potential therapeutic applications. As a stereoisomer of syringaresinol, it exhibits distinct physical and chemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth look at the key signaling pathways it modulates. All quantitative data is presented in structured tables for clarity and comparative analysis, and complex biological and experimental processes are visualized using detailed diagrams.

Core Physical and Chemical Properties

This compound is a phenolic compound belonging to the lignan class of phytochemicals.[1] Its core structure consists of a furofuran ring system substituted with two 4-hydroxy-3,5-dimethoxyphenyl groups. The "epi" designation signifies a specific stereochemical configuration that distinguishes it from its isomer, syringaresinol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | [2] |

| Molecular Formula | C₂₂H₂₆O₈ | [2] |

| Molecular Weight | 418.4 g/mol | [2] |

| CAS Number | 21453-71-4, 51152-20-6 | [2][3] |

| Appearance | Colorless solid (as (+)-Syringaresinol) | [4] |

| Melting Point | Data not available for this compound. For comparison, the melting point of Syringaresinol is 210-211 °C. | [5] |

| Optical Rotation [α] | Data not available for this compound. For comparison, the optical rotation for (+)-Syringaresinol has been measured. | [6] |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and chloroform. Predicted water solubility is low. | [7][8][9] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) are determined by the solvent and instrument frequency. Detailed assignments have been published. | [10][11][12][13][14][15] |

| ¹³C-NMR | Characteristic signals for aromatic carbons, methoxy (B1213986) groups, and the furofuran core have been identified and assigned. | [10][11][12][13][14][15] |

| Mass Spectrometry (LC-MS) | Precursor Ion [M+H]⁺: m/z 419.173. Key fragment ions are observed. | [2] |

Experimental Protocols

Isolation and Purification of (+)-epi-Syringaresinol

This compound has been successfully isolated from various natural sources, including the gum resin of Commiphora myrrha and the twigs of Magnolia thailandica.[4][10] The following is a generalized workflow for its isolation.

Detailed Methodology:

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, often using a mixture of polar and non-polar solvents like dichloromethane and methanol to efficiently extract lignans.[4]

-

Chromatographic Separation: The resulting crude extract is concentrated and then subjected to repeated column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.[10]

-

Fraction Monitoring: The fractions collected from the column are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. Final purification can be achieved through crystallization from a suitable solvent, such as ethanol, to yield the pure compound.[4]

Analysis of Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are often evaluated in vitro using macrophage cell lines, such as RAW 264.7.

3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.[16]

-

Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a period, typically 24 hours, to allow for NO production.

-

Griess Reaction: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride (B599025) in an acidic solution).[17]

-

Quantification: The formation of a colored azo compound is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve.[10]

3.2.2. Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[5][18][19]

-

Cell Lysis: After treatment and stimulation as described above, cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Biological Activities and Signaling Pathways

This compound, like its isomer syringaresinol, exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. In inflammatory conditions, stimuli like LPS activate these pathways, leading to the production of pro-inflammatory mediators. Syringaresinol has been shown to inhibit this process.[5]

As depicted in Figure 2, this compound is believed to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways.[5] This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. The ultimate result is a decrease in the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.

Antioxidant Effects: Activation of the Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is a primary regulator of the cellular antioxidant response. Syringaresinol has been identified as an activator of this protective pathway.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which targets it for degradation. This compound is thought to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular defense against oxidative stress.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical characteristics. Its significant anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB, MAPK, and Keap1/Nrf2 signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working to unlock the full potential of this valuable lignan.

References

- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rubingroup.org [rubingroup.org]

- 12. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry | Atomic Physics [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Griess Reagent System Protocol [promega.com]

- 18. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 19. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

epi-Syringaresinol biological activity and pharmacological potential.

An In-depth Technical Guide to the Biological Activity and Pharmacological Potential of epi-Syringaresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a lignan, a class of polyphenolic compounds, found in various plants, including Sapium discolor, Commiphora myrrha, and Synsepalum dulcificum.[1][2][3] As a stereoisomer of syringaresinol (B1662434), it has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to facilitate further research and drug development.

Pharmacological Activities

This compound exerts its biological effects by modulating key signaling pathways involved in cellular stress and inflammatory responses.

Anti-Inflammatory and Anti-Neuroinflammatory Activity

One of the most well-documented activities of this compound is its ability to mitigate inflammation, particularly neuroinflammation. The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.

In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes.[4] Studies on related syringaresinol isomers show that they can inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[4] This leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]

Quantitative studies on (+)-epi-syringaresinol isolated from Commiphora myrrha have demonstrated potent inhibitory action against NO release in LPS-stimulated RAW264.7 cells.[3][5] Similarly, (-)-Syringaresinol has been shown to suppress the production of NO and other pro-inflammatory mediators in LPS-stimulated BV2 microglia cells.[4]

Antioxidant Activity

This compound exhibits significant antioxidant properties through at least two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant systems.

-

Direct Radical Scavenging: As a phenolic compound, this compound can donate hydrogen atoms to neutralize free radicals, such as those mimicked in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, thereby terminating damaging oxidative chain reactions.[6]

-

Upregulation of the Nrf2 Antioxidant Pathway: Syringaresinol isomers are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like syringaresinol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the enhanced expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Neuroprotective Activity

The neuroprotective effects of syringaresinol isomers are closely linked to their anti-inflammatory and antioxidant properties. By suppressing microglia activation and the subsequent release of neurotoxic inflammatory mediators, these compounds protect neuronal cells from damage.[4] Furthermore, the activation of the Nrf2 pathway helps mitigate oxidative damage in neuronal cells, a key factor in the pathogenesis of many neurodegenerative diseases. Phenylethanoid glycosides containing this compound have been shown to significantly attenuate glutamate-induced neurotoxicity in primary cultured cortical cells at concentrations ranging from 0.1 to 10 µM.[7]

Anticancer Potential

While research specifically on this compound is limited, its isomer (-)-Syringaresinol has shown promising anticancer effects. It has been observed to reduce the viability of human promyelocytic leukemia (HL-60) cells by inducing apoptosis and causing cell cycle arrest at the G1 phase.[4] This suggests a potential area of investigation for this compound as well.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related isomer, (-)-Syringaresinol.

Table 1: Anti-Inflammatory Activity of (+)-epi-Syringaresinol

| Assay | Cell Line | Stimulant | Measured Effect | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | Inhibition of NO release | 31.8 µM | [3][5] |

| Nitric Oxide (NO) Inhibition | BV-2 | LPS | Inhibition of NO release | > 100 µM | [1][8] |

Table 2: Antioxidant Activity of (+)-epi-Syringaresinol

| Assay | Method | Measured Effect | IC₅₀ Value | Reference |

| DPPH Assay | Radical Scavenging | Scavenging of DPPH radical | 100.2 µM | [6] |

Table 3: Anticancer Activity of (-)-Syringaresinol

| Cell Line | Assay | Measured Effect | IC₅₀ Value | Reference |

| HL-60 (Human Leukemia) | Cell Viability | Reduction in cell viability | 5.8 µM | [4] |

| SNU-1, SK-OV-3, LLC | Cell Viability | Reduction in cell viability | > 30 µM | [4] |

Key Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

Detailed Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay (Nitric Oxide Production)

This protocol details the measurement of NO production in LPS-stimulated BV-2 microglial cells using the Griess assay.[9][10][11]

-

Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production.

-

Materials:

-

BV-2 murine microglial cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B immediately before use.

-

Sodium Nitrite (B80452) (NaNO₂) for standard curve

-

96-well cell culture plates

-

Microplate reader (540-550 nm)

-

-

Methodology:

-

Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by adding the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add an equal volume (50-100 µL) of freshly mixed Griess Reagent to each well.[9][11]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Caption: General experimental workflow for the Griess assay in BV-2 cells.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol provides a general method for detecting changes in key NF-κB pathway proteins, such as phosphorylated IκBα and nuclear p65.[12][13][14]

-

Objective: To determine the effect of this compound on the phosphorylation and nuclear translocation of NF-κB pathway components.

-

Methodology:

-

Cell Culture and Treatment: Seed BV-2 or RAW264.7 cells in 6-well plates (5 x 10⁵ cells/well) and treat with this compound and/or LPS as described in section 5.1.[12]

-

Protein Extraction:

-

For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

-

For nuclear/cytoplasmic fractions: Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Lamin B1 for nuclear fraction, GAPDH or β-actin for loading control) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing target proteins to the loading control.

-

Nrf2/ARE Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[15][16][17]

-

Objective: To assess the ability of this compound to induce Nrf2-mediated transcriptional activity.

-

Methodology:

-

Cell Culture and Transfection: Use a cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct. Alternatively, transiently co-transfect cells with an ARE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed cells in a 12- or 24-well plate.

-

Compound Treatment: After cells have adhered (and/or post-transfection), treat them with various concentrations of this compound for 6-24 hours. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis: Wash cells with PBS and add passive lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase assay substrate (containing luciferin).

-

Data Acquisition: Measure the luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to measure the control (Renilla) luminescence.

-

Analysis: Normalize the firefly luciferase signal to the control signal (or total protein content). Express the results as fold induction over the vehicle-treated control to determine the dose-dependent activation of the Nrf2/ARE pathway.

-

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory and antioxidant activities, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. These mechanisms underpin its demonstrated neuroprotective potential in preclinical models. The available quantitative data, though limited specifically to the epi- isomer, indicates potency in the low micromolar range for several key effects.

For drug development professionals, this compound represents a compelling lead structure. Future research should focus on:

-

Isomer-Specific Activity: Directly comparing the potency of different syringaresinol stereoisomers to identify the most active form.

-

In Vivo Efficacy: Expanding in vivo studies to various models of inflammatory and neurodegenerative diseases to establish efficacy, pharmacokinetics, and safety profiles.

-

Target Identification: Elucidating the direct molecular targets to better understand its mechanism of action.

-

Clinical Investigation: Given the strong preclinical evidence for syringaresinol compounds, progression toward human clinical trials for relevant inflammatory or neurodegenerative conditions is a logical long-term goal.

The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. growables.org [growables.org]

- 3. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 10. medic.upm.edu.my [medic.upm.edu.my]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

in vitro and in vivo studies of epi-Syringaresinol

An In-depth Technical Guide to the In Vitro and In Vivo Studies of epi-Syringaresinol and Its Isomers

Disclaimer: Scientific literature extensively covers the biological activities of syringaresinol (B1662434) and its stereoisomers, such as (+)-syringaresinol and (-)-syringaresinol. Data specifically for this compound is limited[1]. As an epimer, it shares a close structural relationship with syringaresinol, and the following data on syringaresinol is presented to provide a comprehensive overview of the compound class for research and drug development professionals.

Introduction

Syringaresinol (SYR) is a naturally occurring furofuran class lignan (B3055560) found in a variety of cereals, medicinal plants, and trees[2][3][4]. It is formed through the dimerization of two sinapyl alcohol units[4]. As a polyphenolic compound, syringaresinol has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects[4][5][6]. These properties make it a compelling candidate for therapeutic applications in conditions driven by oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and cancer[3][4][6]. This guide provides a detailed overview of the key in vitro and in vivo findings, experimental methodologies, and underlying molecular mechanisms of action.

In Vitro Studies of Syringaresinol

Antioxidant Activity

Syringaresinol demonstrates potent antioxidant properties through two primary mechanisms: direct scavenging of free radicals and upregulation of endogenous antioxidant pathways[6]. As a phenolic compound, it can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions[6][7]. Furthermore, it is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response[6][8].

Table 1: Quantitative Antioxidant Activity of Syringaresinol

| Assay | IC50 / EC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | 1.73 | BHT | 3.08 | [7] |

| DPPH Radical Scavenging | 10.77 | - | - | [9][10] |

| ABTS Radical Scavenging | 2.10 | Trolox | 2.34 | [7] |

| ABTS Radical Scavenging | 10.35 | - | - |[9][10] |

Note: IC50/EC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Effects

Syringaresinol exhibits significant anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][11]. In vitro studies, often using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have shown that syringaresinol can inhibit the production of pro-inflammatory mediators.[5][11].

Table 2: Summary of In Vitro Anti-inflammatory Effects

| Model System | Treatment | Effect | Target Molecules Inhibited | Source |

|---|---|---|---|---|

| LPS-stimulated RAW 264.7 macrophages | Syringaresinol (25, 50, 100 µM) | Reduced inflammation | iNOS, COX-2, TNF-α, IL-1β, IL-6, NO | [3][5][11] |

| SW982 human synovial sarcoma cells | (+)-Syringaresinol-di-O-beta-D-glucoside | Suppressed inflammatory gene expression | IL-1β, IL-6, COX-2, MMP-1 | [12] |

| Oxaliplatin-treated spinal microglia | Syringaresinol | Suppressed microglial activation | iNOS, p-ERK, p-NF-κB |[13] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to epi-Syringaresinol: Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Syringaresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plant species. As a stereoisomer of the more extensively studied syringaresinol (B1662434), this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, historical research, physicochemical properties, and biological activities of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols and visual representations of relevant pathways are included to support further research and drug development efforts.

Discovery and Historical Research

Physicochemical and Biological Data

Quantitative data for this compound and its related stereoisomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Syringaresinol Stereoisomers

| Property | (+)-epi-Syringaresinol | (-)-Syringaresinol | (+)-Syringaresinol |

| Molecular Formula | C₂₂H₂₆O₈ | C₂₂H₂₆O₈ | C₂₂H₂₆O₈ |

| Molecular Weight | 418.44 g/mol | 418.44 g/mol | 418.44 g/mol |

| Melting Point | Not Reported | Not Reported | 183-184 °C[4] |

| Optical Rotation ([α]D) | Not Reported | Not Reported | + (c 0.1, CHCl₃)[5] |

Table 2: ¹H and ¹³C NMR Spectral Data for (+)-epi-Syringaresinol in CDCl₃[1]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, Mult., J in Hz) |

| 1 | 134.1 | - |

| 2 | 102.7 | 6.56 (s) |

| 3 | 146.9 | - |

| 4 | 134.1 | - |

| 5 | 146.9 | - |

| 6 | 102.7 | 6.56 (s) |

| 7 | 87.2 | 4.75 (d, 5.2) |

| 8 | 54.3 | 3.12 (m) |

| 9 | 71.8 | 3.89 (dd, 9.2, 3.6), 4.25 (dd, 9.2, 6.8) |

| 1' | 134.1 | - |

| 2' | 102.7 | 6.56 (s) |

| 3' | 146.9 | - |

| 4' | 134.1 | - |

| 5' | 146.9 | - |

| 6' | 102.7 | 6.56 (s) |

| 7' | 82.1 | 4.96 (d, 6.8) |

| 8' | 50.1 | 2.55 (m) |

| 9' | 61.1 | 3.51 (dd, 10.8, 4.4), 3.80 (dd, 10.8, 3.2) |

| OMe | 56.4 | 3.88 (s) |

| OMe' | 56.4 | 3.88 (s) |

Table 3: Biological Activity of (+)-epi-Syringaresinol

| Activity | Assay | Model | Result | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC₅₀ = 31.8 µM | [1] |

Experimental Protocols

General Workflow for Isolation and Characterization of this compound

The isolation of this compound from a plant source typically follows a standard natural product chemistry workflow.

Caption: General workflow for the isolation and structural elucidation of this compound.

Methodology:

-

Plant Material Preparation: The selected plant part (e.g., gum resin of Commiphora myrrha) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol, at room temperature or with heating.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with solvent) are included.

-

Incubation: The cells are incubated for a period of time (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on its stereoisomer, syringaresinol, provides strong indications of its potential mechanisms of action, particularly in the context of inflammation. The anti-inflammatory effects of syringaresinol have been shown to be mediated through the suppression of the NF-κB and MAPK signaling pathways[6][7][8]. It is plausible that this compound shares a similar mechanism.

Putative Anti-inflammatory Signaling Pathway of this compound

Caption: Putative mechanism of anti-inflammatory action of this compound via inhibition of MAPK and NF-κB pathways.

This diagram illustrates that upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and IκB kinase (IKK) pathways. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing their transcription and leading to the production of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of MAPKs and IKK, thereby preventing NF-κB translocation and the subsequent expression of pro-inflammatory genes.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. This guide has provided a consolidated resource on its discovery, physicochemical properties, and biological effects, along with detailed experimental protocols and pathway diagrams to facilitate further research. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound, as well as exploring its therapeutic potential in various inflammatory disease models. The availability of robust isolation and analytical methods will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

- 1. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crystal structure of syringaresinol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. thescipub.com [thescipub.com]

- 5. researchgate.net [researchgate.net]

- 6. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Epi-Syringaresinol: A Comprehensive Review of Its Biological Activities and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Syringaresinol, a lignan (B3055560) found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive literature review of this compound studies, focusing on its core biological effects, underlying molecular mechanisms, and potential therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its related compound, syringaresinol. This data provides a comparative overview of its efficacy in different experimental models.

Table 1: Anti-inflammatory Activity of Syringaresinol

| Cell Line | Inducer | Analyte | Concentration of Syringaresinol | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | NO Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| RAW 264.7 | LPS | PGE2 Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| RAW 264.7 | LPS | TNF-α Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| RAW 264.7 | LPS | IL-1β Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| RAW 264.7 | LPS | IL-6 Production | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| RAW 264.7 | LPS | iNOS Protein Expression | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| RAW 264.7 | LPS | COX-2 Protein Expression | 25, 50, 100 μM | Dose-dependent inhibition | [1] |

| Mouse Chondrocytes | IL-1β | NO Production | Not specified | Significant restraint | [2] |

| Mouse Chondrocytes | IL-1β | PGE2 Production | Not specified | Significant restraint | [2] |

| Mouse Chondrocytes | IL-1β | IL-6 Expression | Not specified | Significant restraint | [2] |

| Mouse Chondrocytes | IL-1β | TNF-α Expression | Not specified | Significant restraint | [2] |

| Mouse Chondrocytes | IL-1β | iNOS Expression | Not specified | Significant restraint | [2] |

| Mouse Chondrocytes | IL-1β | COX-2 Expression | Not specified | Significant restraint | [2] |

| Mouse Chondrocytes | IL-1β | MMP-13 Expression | Not specified | Significant restraint | [2] |

Table 2: Antioxidant Activity of Syringaresinol

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| DPPH | 1.73 | ~4.13 | [3] |

| ABTS | 2.10 | ~5.02 | [3] |

Note: Molecular weight of Syringaresinol is 418.45 g/mol . IC50 values in µM are calculated for comparative purposes.

Table 3: Anticancer Activity of Syringaresinol Derivatives

| Cell Line | Compound | IC50 Value (µM) | Reference |

| HCT116 (colorectal carcinoma) | 4'-demethyl-4-deoxypodophyllotoxin | 0.02 | [4] |

Note: Data on the direct anticancer activity of this compound with specific IC50 values is limited in the reviewed literature. The provided data is for a related lignan derivative.

Table 4: Neuroprotective Effects of Syringaresinol-4-O-β-D-glucopyranoside (SRG) on Corticosterone-Induced PC12 Cell Injury

| Concentration of SRG (µM) | Cell Viability (% of Control) | LDH Leakage (% of Control) | Apoptosis Rate (%) |

| 0 (Corticosterone only) | 65.2 ± 5.8 | 185.4 ± 10.2 | 35.6 ± 3.1 |

| 5 | 78.5 ± 6.1 | 152.1 ± 9.5 | 24.8 ± 2.5 |

| 10 | 89.3 ± 7.2 | 125.8 ± 8.7 | 15.7 ± 1.9 |

| 20 | 95.1 ± 8.5 | 108.3 ± 7.9 | 8.9 ± 1.2 |

Table 5: Effects of Syringaresinol-4-O-β-d-glucoside (SSG) on Lipid and Glucose Metabolism

| Cell Line | Treatment | Analyte | Concentration of SSG | Effect | Reference |

| HepG2 | - | Cell Viability | 0.1–10 µmol/L | No significant effect | [5][6] |

| HepG2 | - | Lipid Accumulation | Not specified | Significantly inhibited | [5][6] |

| HepG2 | - | Intracellular Total Lipid | Not specified | Reduced | [5][6] |

| HepG2 | - | Intracellular Cholesterol | Not specified | Reduced | [5][6] |

| HepG2 | - | Intracellular Triglyceride | Not specified | Reduced | [5][6] |

| HepG2 | - | Glucose Consumption | Not specified | Increased | [5][6] |

| C2C12 myotubes | - | Glucose Uptake | Not specified | Increased | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is a synthesis of methodologies described for analyzing the effects of this compound on key inflammatory signaling pathways.[7][8][9][10][11]

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for the desired time (e.g., 30 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Nrf2 Nuclear Translocation Assay

This protocol is based on established methods for assessing the activation of the Nrf2 antioxidant pathway.[12][13][14][15][16]

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2) in appropriate media.

-

Treat cells with this compound at desired concentrations for a specified time.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.

-

-

Western Blot Analysis:

-

Perform western blotting on both nuclear and cytoplasmic fractions as described in the previous protocol.

-

Use a primary antibody specific for Nrf2.

-

Use Lamin B as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.

-

An increase in the Nrf2 signal in the nuclear fraction indicates translocation and activation.

-

-

Immunofluorescence (Alternative Method):

-

Grow cells on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with an Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

-

PPARγ Activation Assay

This protocol outlines a method to determine the effect of this compound on PPARγ activation, often assessed using a reporter gene assay.[2][17][18][19][20]

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or HepG2).

-

Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

-

Treatment:

-

After transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

-

Luciferase Assay:

-

After the treatment period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by normalizing the luciferase readings to the β-galactosidase readings.

-

An increase in relative luciferase activity indicates activation of PPARγ.

-

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[1][21][22][23][24]

-

Animals:

-

Use male Wistar rats or Swiss albino mice.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Treatment Groups:

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treated groups at various doses.

-

-

Procedure:

-

Administer this compound or the respective control substances orally or intraperitoneally.

-

After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Assessment of Cognitive Deficits in a Diabetic Animal Model

This protocol describes a common approach to induce a diabetic animal model with cognitive impairment and assess the neuroprotective effects of a test compound.[25][26][27][28][29][30]

-

Induction of Diabetes and Cognitive Impairment:

-

Use a model such as high-fat diet-fed rats followed by a low dose of streptozotocin (B1681764) (STZ) injection to induce type 2 diabetes.

-

Maintain the animals for a period (e.g., several weeks) to allow for the development of cognitive deficits.

-

-

Treatment:

-

Administer this compound or vehicle to the diabetic animals for a specified duration.

-

-

Behavioral Tests for Cognitive Function:

-

Morris Water Maze: To assess spatial learning and memory.

-

Novel Object Recognition Test: To evaluate recognition memory.

-

Y-maze: To test spatial working memory.

-

-

Biochemical and Histological Analysis:

-

After the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex).

-

Analyze markers of oxidative stress, neuroinflammation, and synaptic plasticity using techniques like ELISA, western blotting, and immunohistochemistry.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Anti-inflammatory Signaling Pathway

Antioxidant Signaling Pathway

General Experimental Workflow for In Vitro Studies

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and metabolic regulatory properties. The evidence presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways, provides a solid foundation for future research and development. Further investigations, particularly well-designed in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic efficacy and safety of this compound in various disease contexts. This comprehensive review serves as a valuable resource to guide these future endeavors.

References

- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 2. jonlnbio.com [jonlnbio.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syringaresinol-4- O- β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nwlifescience.com [nwlifescience.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. raybiotech.com [raybiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. raybiotech.com [raybiotech.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. inotiv.com [inotiv.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. mdpi.com [mdpi.com]

- 25. ijpsonline.com [ijpsonline.com]

- 26. ijpsonline.com [ijpsonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Cognitive dysfunction in diabetic rats is prevented by pyridoxamine treatment. A multidisciplinary investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 30. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on epi-Syringaresinol Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

epi-Syringaresinol, a lignan (B3055560) belonging to the furofuran class, and its derivatives are emerging as compounds of interest in pharmacological research. Lignans (B1203133), including the more extensively studied syringaresinol (B1662434), are known for a variety of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. While research into specific derivatives of this compound is still in its early stages, this document consolidates the available information to serve as a valuable resource for professionals in the field of drug discovery and development.

Core Concepts: Structure and Stereochemistry

This compound is a stereoisomer of syringaresinol. The core structure consists of two sinapyl alcohol units linked by a C8-C8' bond, forming a furofuran ring system. The "epi" designation refers to the specific stereochemistry at one of the chiral centers relative to syringaresinol, which significantly influences its three-dimensional conformation and, consequently, its biological activity.

Synthesis of this compound Derivatives

Detailed experimental protocols for the synthesis of a broad range of this compound derivatives are not widely available in the current scientific literature. Much of the synthetic focus has been on its isomer, syringaresinol. However, information on a naturally occurring glycoside derivative of this compound provides some insight.

Known Derivative: (+)-7-epi-Syringaresinol 4'-glucoside

This derivative has been identified in various plant species, including Campanula medium and Vitex glabrata.[1][2] Its structure consists of a glucose molecule attached to the 4'-hydroxyl group of the this compound core. The synthesis of such glycosides typically involves enzymatic or chemical glycosylation methods.

General Synthetic Considerations for Derivatives (Hypothetical):

-

Epimerization: One potential route to this compound derivatives could involve the epimerization of the more readily available syringaresinol. This would likely require specific reaction conditions to invert the stereochemistry at the desired chiral center.

-

Ester and Ether Formation: The phenolic hydroxyl groups on the this compound scaffold are prime targets for derivatization to form esters and ethers. Standard esterification and etherification protocols could be adapted for this purpose.

-

Stereoselective Synthesis: A de novo stereoselective synthesis would offer precise control over the stereochemistry of the furofuran core, enabling the specific production of the epi configuration. Such a synthesis would likely be a multi-step process involving chiral catalysts or auxiliaries.

Due to the lack of specific published protocols, researchers interested in synthesizing novel this compound derivatives would need to rely on established synthetic methodologies for related lignans and adapt them accordingly.

Biological Activity and Signaling Pathways

While data on the biological activity of a wide array of this compound derivatives is limited, studies on a diglucoside derivative of the closely related syringaresinol provide valuable insights into the potential therapeutic applications. Furthermore, the well-documented signaling pathways of syringaresinol itself offer a foundation for understanding the potential mechanisms of action for its epi-isomer and derivatives.

Anti-inflammatory Activity of a Related Syringaresinol Derivative

(+)-Syringaresinol-di-O-beta-D-glucoside has been shown to suppress the production of pro-inflammatory mediators.[3] In SW982 human synovial sarcoma cells, this compound inhibited the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-1 (MMP-1).[3] This suggests a potential role for glycosylated derivatives of the syringaresinol family in modulating inflammatory processes.

Signaling Pathways (Inferred from Syringaresinol)

Given the structural similarity, it is plausible that this compound and its derivatives may interact with similar signaling pathways as syringaresinol. Key pathways implicated in the biological activity of syringaresinol include:

-

NF-κB Signaling Pathway: Syringaresinol has been demonstrated to inhibit the NF-κB pathway, a crucial regulator of inflammation.[4] By suppressing NF-κB activation, syringaresinol can reduce the expression of various pro-inflammatory cytokines and enzymes. This mechanism is central to its anti-inflammatory effects.

-